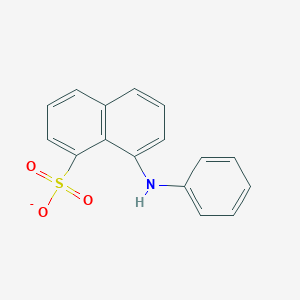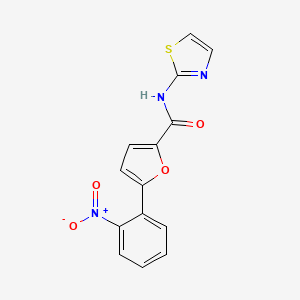![molecular formula C18H17Cl2N3O2 B1227160 4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)
4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone is a ring assembly and a member of pyrazoles.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-Aminoantipyrine derivatives, a category that includes compounds like 4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone, have shown potential in anticancer research. These compounds have been synthesized and tested for their efficacy against cancer cell lines. For instance, certain pyrazolone derivatives demonstrated significant anti-breast cancer activity against human tumor breast cancer cell line MCF7 (Ghorab, El-Gazzar, & Alsaid, 2014).
Antimicrobial and Antitubercular Properties
These compounds also show promise in antimicrobial applications. Specifically, some derivatives have been found effective against Mycobacterium tuberculosis, indicating potential use in the treatment of tuberculosis (Ahsan et al., 2012).
Liquid Crystalline Properties
Certain pyrazolone derivatives have been synthesized and studied for their liquid crystalline properties. These properties are of interest in materials science, particularly for applications in display technologies (Thaker et al., 2013).
Potential in Corrosion Inhibition and Antimicrobial Applications
Pyrazolone derivatives, including those similar to the compound , have been evaluated as corrosion inhibitors for metal dissolution in certain environments. They have also shown higher antibacterial activities compared to conventional bactericide agents (Sayed et al., 2018).
DNA Binding Behavior
The study of DNA binding behavior of biologically active compounds is crucial in understanding their potential therapeutic applications. Certain pyrazolone derivatives have been synthesized and their interaction with DNA has been investigated, suggesting potential in drug development (Va et al., 2013).
Eigenschaften
Produktname |
4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone |
|---|---|
Molekularformel |
C18H17Cl2N3O2 |
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-11-16(21-10-12-8-13(19)9-15(20)17(12)24)18(25)23(22(11)2)14-6-4-3-5-7-14/h3-9,21,24H,10H2,1-2H3 |
InChI-Schlüssel |
WZSRQXOFFNGVLZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=CC(=C3)Cl)Cl)O |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=CC(=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B1227083.png)
![4-(1,4-Dioxaspiro[4.11]hexadecan-3-ylmethyl)morpholine](/img/structure/B1227084.png)
![4-fluoro-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]benzamide](/img/structure/B1227087.png)
![1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B1227088.png)


![2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1227091.png)
![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea](/img/structure/B1227094.png)
![N-(2-furanylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227095.png)
![1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1227096.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea](/img/structure/B1227098.png)
![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B1227101.png)
![(2,6-Difluorophenyl)-[4-(5-fluoro-2-methyl-1-benzimidazolyl)-1-piperidinyl]methanone](/img/structure/B1227103.png)